![molecular formula C21H24N4O B6078156 4-(1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)pyridine](/img/structure/B6078156.png)
4-(1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)pyridine
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Overview
Description
4-(1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)pyridine, commonly known as PPOP, is a chemical compound that has gained interest in the scientific community due to its potential therapeutic applications. PPOP is a pyridine-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
The exact mechanism of action of PPOP is not fully understood, but it is believed to act as a partial agonist at the alpha-7 nicotinic acetylcholine receptor. PPOP has also been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects
PPOP has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter activity, the reduction of drug-seeking behavior, and the improvement of cognitive function. PPOP has also been shown to have analgesic and anxiolytic effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using PPOP in lab experiments is its ability to modulate neurotransmitter activity, which can be useful in studying the role of neurotransmitters in various physiological and pathological conditions. However, one limitation of using PPOP in lab experiments is its potential toxicity, which can limit its use in certain experimental settings.
Future Directions
Future research on PPOP could focus on its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including Alzheimer's disease, depression, and drug addiction. Additionally, future research could focus on developing safer and more effective derivatives of PPOP that can be used in clinical settings.
Synthesis Methods
PPOP can be synthesized using various methods, including the reaction of 4-(4-chloropyridin-2-yl)piperidine with 1-(3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl)methanamine in the presence of a base such as potassium carbonate. Another method involves the reaction of 4-(4-chloropyridin-2-yl)piperidine with 1-(3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl)methanamine in the presence of a palladium catalyst and a reducing agent such as sodium borohydride.
Scientific Research Applications
PPOP has been studied for its potential therapeutic applications, including its use as an analgesic, anxiolytic, and antidepressant. PPOP has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models. Additionally, PPOP has been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease, as it has been shown to improve cognitive function in animal models.
properties
IUPAC Name |
3-(2-phenylethyl)-5-[(4-pyridin-4-ylpiperidin-1-yl)methyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-2-4-17(5-3-1)6-7-20-23-21(26-24-20)16-25-14-10-19(11-15-25)18-8-12-22-13-9-18/h1-5,8-9,12-13,19H,6-7,10-11,14-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJUHTKGOZOHAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=NC=C2)CC3=NC(=NO3)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-{[3-(2-Phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)pyridine |
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